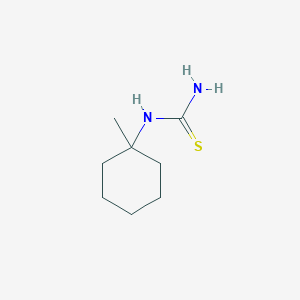
3-(1-aminopropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-aminopropyl)phenol is an organic compound that belongs to the class of phenols. It consists of a phenol group substituted with a 1-aminopropyl group at the meta position. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(1-aminopropyl)phenol typically involves a multi-step synthetic process. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions including nucleophilic substitution, reduction, and deprotection to yield the target compound . The reaction conditions often involve the use of reagents such as hydrobromic acid, propylene oxide, methane sulfonic acid, and ammonia methanol .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized to improve yield and reduce costs. The process involves similar steps as the laboratory synthesis but is scaled up with considerations for environmental impact and safety. The use of more efficient catalysts and greener solvents is often explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(1-aminopropyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like sodium dichromate or Fremy’s salt
Substitution: The aromatic ring of this compound is highly reactive towards electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na₂Cr₂O₇), Fremy’s salt (K₂NO₂SO₃)
Reduction: Sodium borohydride (NaBH₄), tin(II) chloride (SnCl₂)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound
Scientific Research Applications
3-(1-aminopropyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-aminopropyl)phenol involves its interaction with various molecular targets and pathways. For instance, as a phenolic compound, it can donate hydrogen atoms or electrons to neutralize free radicals, exhibiting antioxidant properties . Additionally, its structure allows it to interact with biological membranes and proteins, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyamphetamine: Similar in structure but with the amino group at the para position.
Thymol: Another phenolic compound with antimicrobial properties.
Carvacrol: A phenolic compound known for its antioxidant and antimicrobial activities.
Uniqueness
3-(1-aminopropyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other phenolic compounds. Its meta-substitution allows for different interaction patterns with biological targets and chemical reagents, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1270540-91-4 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



